molecular formula C5H10BrNO2 B14501599 Ethyl (bromomethyl)methylcarbamate CAS No. 64332-55-4

Ethyl (bromomethyl)methylcarbamate

Cat. No.: B14501599
CAS No.: 64332-55-4
M. Wt: 196.04 g/mol
InChI Key: BWDWFIDCDVLDMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (bromomethyl)methylcarbamate (molecular formula: C₅H₉BrNO₂) is a carbamate derivative characterized by a bromomethyl (-CH₂Br) and a methyl (-CH₃) group attached to the carbamate nitrogen, with an ethyl (-CH₂CH₃) ester group. This compound is notable for its reactivity, particularly in nucleophilic substitution reactions, due to the bromine atom's electrophilic nature.

Properties

CAS No.

64332-55-4

Molecular Formula

C5H10BrNO2

Molecular Weight

196.04 g/mol

IUPAC Name

ethyl N-(bromomethyl)-N-methylcarbamate

InChI

InChI=1S/C5H10BrNO2/c1-3-9-5(8)7(2)4-6/h3-4H2,1-2H3

InChI Key

BWDWFIDCDVLDMK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N(C)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl N-bromomethyl-N-methylcarbamate can be synthesized through several methods. One common approach involves the reaction of ethyl N-methylcarbamate with bromomethylating agents under controlled conditions. For instance, the reaction of ethyl N-methylcarbamate with bromoform in the presence of a base such as sodium hydroxide can yield ethyl N-bromomethyl-N-methylcarbamate .

Industrial Production Methods

Industrial production of ethyl N-bromomethyl-N-methylcarbamate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-bromomethyl-N-methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an N-alkylated carbamate, while oxidation may produce a corresponding carbonyl compound .

Scientific Research Applications

Ethyl N-bromomethyl-N-methylcarbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl N-bromomethyl-N-methylcarbamate involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The reactivity and biological activity of carbamates are heavily influenced by substituents. Below is a comparative analysis of Ethyl (bromomethyl)methylcarbamate and related compounds:

Table 1: Substituent Effects on Carbamate Properties
Compound Name Substituents Key Features Biological/Reactivity Profile
This compound -NH(CBr)(CH₃), -OCH₂CH₃ Bromine enables nucleophilic substitution Potential enzyme inhibition
Ethyl dimethylcarbamate -N(CH₃)₂, -OCH₂CH₃ Lacks halogen; lower reactivity Limited bioactivity, industrial solvent
Ethyl (2-bromo-4-methylphenyl)carbamate Bromo/methyl on phenyl ring Aromatic substitution enhances stability Antifungal, antibacterial
Ethyl N,N-bis(2-chloroethyl)carbamate Two Cl on ethyl groups Chlorine increases electrophilicity Crosslinking agent in polymers
Methyl (4-bromo-3-methylphenyl)carbamate Bromo/methyl on phenyl Methyl enhances lipophilicity Research in medicinal chemistry

Key Observations :

  • Halogen Influence : Bromine substituents (e.g., in aryl or alkyl positions) enhance electrophilicity, enabling covalent interactions with biological targets like enzymes .
  • Steric Effects : Bulky substituents (e.g., phenyl rings) improve stability but may reduce solubility .
  • Bioactivity : Aromatic bromo-carbamates exhibit stronger antimicrobial activity compared to aliphatic analogs due to enhanced membrane penetration .
Table 2: Reactivity Comparison in Substitution Reactions
Compound Reaction Partner Product Reaction Rate (Relative)
This compound Amines Substituted urea derivatives High (Br is a good leaving group)
Ethyl 3-bromo-4-ethylbenzoate Nucleophiles Aromatic substitution products Moderate (steric hindrance)
Ethyl N,N-bis(2-bromoethyl)carbamate Thiols Thioether-linked polymers Very High (dual Br sites)

Mechanistic Insights :

  • The bromomethyl group in this compound facilitates rapid SN2 reactions, making it valuable for synthesizing heterocycles or modifying biomolecules .
  • Aryl bromo-carbamates (e.g., Ethyl (2-bromo-4-methylphenyl)carbamate) undergo slower reactions due to aromatic stabilization but offer regioselective coupling in cross-coupling reactions .

Critical Analysis :

  • Toxicity : Aliphatic bromo-carbamates may pose higher neurotoxic risks compared to aryl derivatives due to increased membrane permeability .
  • Selectivity : Aromatic bromo-carbamates (e.g., pyridinyl or phenyl derivatives) show targeted bioactivity with reduced off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.